molecular formula C19H28Cl2N2O B15018935 2,4-dichloro-N'-[(1E)-dodecylidene]benzohydrazide

2,4-dichloro-N'-[(1E)-dodecylidene]benzohydrazide

Cat. No.: B15018935
M. Wt: 371.3 g/mol
InChI Key: RRYPLPUOIRTDRQ-HYARGMPZSA-N
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Description

2,4-Dichloro-N’-[(1E)-dodecylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a dodecylidene group attached to the nitrogen atom of the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-[(1E)-dodecylidene]benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with dodecyl aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2,4-dichloro-N’-[(1E)-dodecylidene]benzohydrazide may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N’-[(1E)-dodecylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2,4-Dichloro-N’-[(1E)-dodecylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Medicine: It may be investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-[(1E)-dodecylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,4-Dichloro-N’-[(1E)-dodecylidene]benzohydrazide can be compared with other similar compounds, such as:

  • 2,4-Dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
  • 2,4-Dichloro-N’-[(1E)-(2-chlorophenyl)methylene]benzohydrazide
  • 2,4-Dichloro-N’-[(1E)-(4-methylphenyl)ethylidene]benzohydrazide

These compounds share similar structural features but differ in the substituents attached to the benzene ring or the hydrazide moiety. The uniqueness of 2,4-dichloro-N’-[(1E)-dodecylidene]benzohydrazide lies in its specific dodecylidene group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C19H28Cl2N2O

Molecular Weight

371.3 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-dodecylideneamino]benzamide

InChI

InChI=1S/C19H28Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-14-22-23-19(24)17-13-12-16(20)15-18(17)21/h12-15H,2-11H2,1H3,(H,23,24)/b22-14+

InChI Key

RRYPLPUOIRTDRQ-HYARGMPZSA-N

Isomeric SMILES

CCCCCCCCCCC/C=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCCCCCCCC=NNC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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